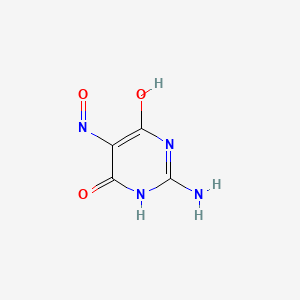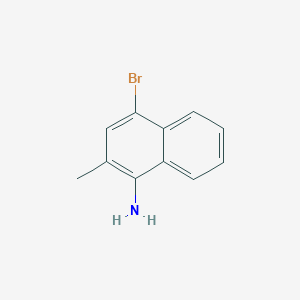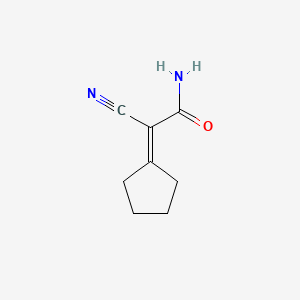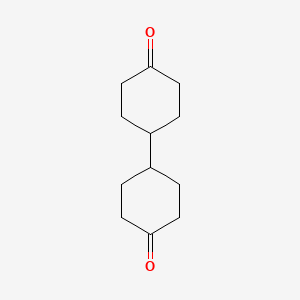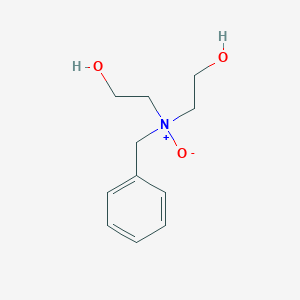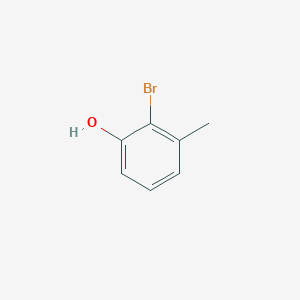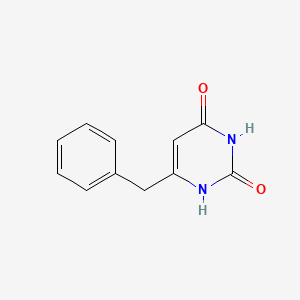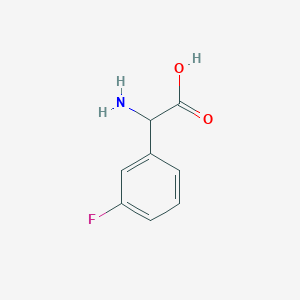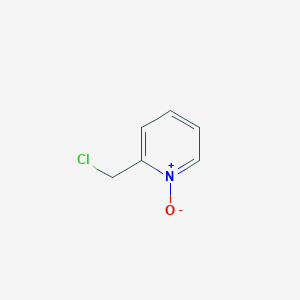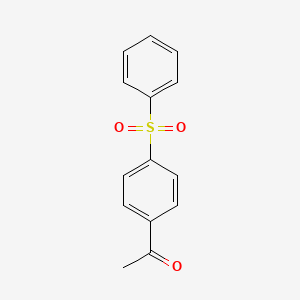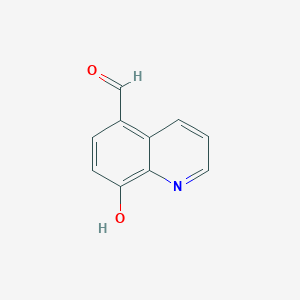
8-Hydroxyquinoline-5-carbaldehyde
概要
説明
8-Hydroxyquinoline-5-carbaldehyde is an organic compound with the empirical formula C10H7NO2 . It is a derivative of 8-Hydroxyquinoline, which is a heterocyclic compound consisting of a fused pyridine and phenol ring . The compound is used in various applications due to its ability to form complexes with metal ions .
Synthesis Analysis
The synthesis of 8-Hydroxyquinoline derivatives has been a subject of interest in recent years . For instance, Ökten and coworkers described the synthesis of 5,7-dibromo-8-hydroxyquinoline in excellent yield via reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .
Molecular Structure Analysis
The molecular structure of 8-Hydroxyquinoline-5-carbaldehyde consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The compound has a molecular weight of 173.17 .
Chemical Reactions Analysis
8-Hydroxyquinoline derivatives, including 8-Hydroxyquinoline-5-carbaldehyde, are known to exhibit a wide range of chemical reactions . For instance, they can form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
Physical And Chemical Properties Analysis
8-Hydroxyquinoline-5-carbaldehyde is a solid compound . It has a molecular weight of 173.17 . The compound’s InChI key is LIADJWREMDHKHQ-UHFFFAOYSA-N .
科学的研究の応用
Synthesis and Electrochemical Properties
8-Hydroxyquinoline-5-carbaldehyde has been synthesized using various methods such as the classical Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis . The electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde and its derivatives have been investigated, showing a strong correlation between the chemical structure and obtained reduction and oxidation potentials . The presence of a methyl group facilitates oxidation .
Schiff Base Derivatives
Schiff base derivatives of 8-Hydroxyquinoline-5-carbaldehyde have been synthesized and studied . These derivatives have been prepared from selected quinoline-5-carbaldehydes and quinoline-7-carbaldehyde by an efficient synthesis protocol .
Biological Activities
Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus, such as 8-Hydroxyquinoline-5-carbaldehyde, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Pharmacological Applications
8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, e.g., as iron-chelators for neuroprotection, as anticancer agents, as inhibitors of 2OG-dependent enzymes, as chelators of metalloproteins, as anti-HIV agents, as antifungal agents, as antileishmanial agents, as antischistosomal agents, as mycobacterium tuberculosis inhibitors, and as botulinum neurotoxin inhibitors .
Inhibitor of 2OG-dependent Enzymes
5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies (including nucleic acid demethylases and γ-butyrobetaine hydroxylase), reported to date . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine) via quantitative HTS of a collection of diverse compounds .
Ligand of AlkB
8-Hydroxyquinoline-5-carbaldehyde has also been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
作用機序
Target of Action
8-Hydroxyquinoline-5-carbaldehyde, like other 8-Hydroxyquinoline derivatives, has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic biotargets for various human diseases .
Mode of Action
The compound interacts with its targets by acting as an inhibitor. For instance, 5-Carboxy-8-hydroxyquinoline (IOX1), a derivative of 8-Hydroxyquinoline, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways related to the targets it interacts with. For instance, it impacts the pathways related to the demethylation of nucleic acids and histones, which are crucial processes in epigenetic regulation . By inhibiting these processes, the compound can potentially influence gene expression and cellular functions.
Pharmacokinetics
It’s known that the compound is a solid at room temperature . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways it interacts with. For instance, by inhibiting 2OG-dependent enzymes, the compound can potentially influence cellular processes such as gene expression, leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 8-Hydroxyquinoline-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds or ions in the environment. The compound’s stability could also be influenced by factors such as temperature and pH .
Safety and Hazards
8-Hydroxyquinoline-5-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
8-hydroxyquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIADJWREMDHKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298275 | |
| Record name | 8-hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline-5-carbaldehyde | |
CAS RN |
2598-30-3 | |
| Record name | 2598-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2598-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 8-Hydroxyquinoline-5-carbaldehyde useful as a potential metal ion sensor?
A1: 8-Hydroxyquinoline-5-carbaldehyde demonstrates promising potential as a fluorescent chemosensor, particularly for Mg2+ ions. Studies have shown that this compound exhibits a significant increase in fluorescence intensity upon binding with Mg2+ ions, even at very low concentrations. [] This selectivity and sensitivity arise from the specific interaction between the compound's structure and the Mg2+ ion.
Q2: How does the structure of 8-Hydroxyquinoline-5-carbaldehyde influence its ability to bind to metal ions?
A2: The molecular structure of 8-Hydroxyquinoline-5-carbaldehyde plays a crucial role in its metal-binding properties. The molecule contains both an 8-hydroxyquinoline group and a carbaldehyde group. The oxygen and nitrogen atoms within these groups can act as electron donors, forming coordinate bonds with metal ions. [] This ability to chelate metal ions makes 8-Hydroxyquinoline-5-carbaldehyde and its derivatives interesting subjects for further research in sensing and other applications.
Q3: Can 8-Hydroxyquinoline-5-carbaldehyde be modified to target specific metal ions other than Mg2+?
A3: Yes, research suggests that modifications to the 8-Hydroxyquinoline-5-carbaldehyde structure can influence its selectivity for different metal ions. For example, one study successfully synthesized a Schiff base derivative of 8-Hydroxyquinoline-5-carbaldehyde that displayed high selectivity and sensitivity towards Al3+ ions in a slightly acidic aqueous environment. [] This highlights the potential for tailoring the compound's properties for specific metal ion detection by introducing different substituents and modifying its structure.
Q4: What synthetic approaches are available for producing 8-Hydroxyquinoline-5-carbaldehyde and its derivatives?
A4: Several synthetic routes are available for obtaining 8-Hydroxyquinoline-5-carbaldehyde and its derivatives. Researchers often utilize classic methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for introducing aldehyde groups at specific positions on the quinoline ring. [] Choosing the optimal method depends on factors such as the desired substitution pattern, reaction efficiency, and overall yield.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





